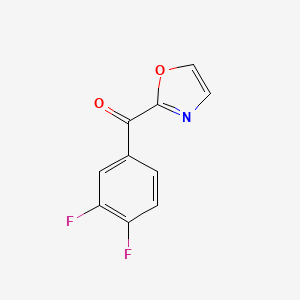

2-(3,4-Difluorobenzoyl)oxazole

Description

BenchChem offers high-quality 2-(3,4-Difluorobenzoyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Difluorobenzoyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-2-1-6(5-8(7)12)9(14)10-13-3-4-15-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSIDTDGYIVEIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=NC=CO2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642107 |

Source

|

| Record name | (3,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-47-9 |

Source

|

| Record name | (3,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(3,4-Difluorobenzoyl)oxazole: Synthesis, Characterization, and Applications

An in-depth guide to 2-(3,4-Difluorobenzoyl)oxazole for researchers and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of 2-(3,4-Difluorobenzoyl)oxazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly indexed, this guide synthesizes information from closely related analogs and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and discuss the compound's potential as a building block in the development of novel therapeutic agents. The oxazole ring is a key structural motif in many biologically active molecules, and the introduction of a difluorobenzoyl group can significantly modulate a compound's physicochemical and pharmacological properties, including metabolic stability and receptor binding affinity.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this class of compounds.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₅F₂NO₂ | Calculated |

| Molecular Weight | 209.15 g/mol | Calculated |

| IUPAC Name | (3,4-difluorophenyl)(oxazol-2-yl)methanone | IUPAC Nomenclature |

| InChI Key | Predicted | |

| Canonical SMILES | C1=CC(=C(C=C1F)F)C(=O)C2=NC=CO2 | Structure-based |

| Appearance | Predicted: White to off-white solid | Analogy to similar compounds |

| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, MeOH) | General chemical principles |

Synthesis of 2-(3,4-Difluorobenzoyl)oxazole

The synthesis of 2-substituted oxazoles can be achieved through various established methods.[4][5] One of the most versatile and widely used methods for constructing the oxazole ring is the Van Leusen oxazole synthesis.[6][7] This reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base.[6]

An alternative and direct approach for the synthesis of 2-(3,4-Difluorobenzoyl)oxazole would be the acylation of an oxazole precursor. A plausible and efficient method involves a multi-step, one-pot synthesis starting from 3,4-difluorobenzaldehyde.

Proposed Synthetic Pathway: One-Pot Synthesis from 3,4-Difluorobenzaldehyde

This pathway is adapted from established methodologies for the synthesis of 2-aroyl-oxazoles and provides a logical and experimentally sound approach.

Caption: Proposed synthetic workflow for 2-(3,4-Difluorobenzoyl)oxazole.

Detailed Experimental Protocol

This protocol is a representative procedure based on the Van Leusen reaction followed by oxidation.

Step 1: Synthesis of 5-(3,4-Difluorophenyl)oxazole

-

To a stirred solution of 3,4-difluorobenzaldehyde (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.05 eq) in anhydrous methanol (0.2 M), add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[8]

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(3,4-difluorophenyl)oxazole.

Step 2: Oxidation to 2-(3,4-Difluorobenzoyl)oxazole

-

Dissolve the 5-(3,4-difluorophenyl)oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise to the reaction mixture. The deprotonation at the C2 position of the oxazole ring is facile.[1]

-

Stir the resulting solution at -78 °C for 1 hour.

-

Bubble dry oxygen gas through the solution for 2-3 hours while maintaining the temperature at -78 °C.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature, and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(3,4-Difluorobenzoyl)oxazole.

Potential Applications in Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties.[2][6][9] The incorporation of a difluorophenyl moiety can enhance the pharmacological profile of a molecule by:

-

Increasing Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage, which can increase the half-life of a drug.

-

Modulating Lipophilicity: Fluorine substitution can alter the lipophilicity of a compound, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhancing Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity and potency.

Given these properties, 2-(3,4-Difluorobenzoyl)oxazole is a valuable building block for the synthesis of novel drug candidates. It can be further functionalized at various positions to create a library of compounds for screening against different biological targets.

Analytical Characterization

The identity and purity of the synthesized 2-(3,4-Difluorobenzoyl)oxazole should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carbonyl group and the aromatic rings.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

2-(3,4-Difluorobenzoyl)oxazole represents a promising scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, based on established and reliable chemical principles, along with its potential applications in medicinal chemistry. The detailed experimental protocol offers a practical starting point for researchers to synthesize and explore the potential of this and related compounds in their drug discovery programs. The strategic incorporation of fluorine atoms into the benzoyl moiety, combined with the versatile oxazole core, makes this a compound of significant interest for future research.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Zhang, H. Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

Wipf, P., & Miller, C. P. (1995). A Practical Method for Oxazole Synthesis by Cycloisomerization of Propargyl Amides. The Journal of Organic Chemistry, 60(21), 6680-6681. [Link]

-

ChemBK. 2-(2,3-DIFLUOROBENZOYL)OXAZOLE. [Link]

-

Wikipedia. Oxazole. [Link]

-

PubChem. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. [Link]

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3619-3645. [Link]

-

Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-364. [Link]

-

Zhang, H. Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

El-Sayed, R., et al. (2021). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. Bioorganic & Medicinal Chemistry, 47, 116386. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. iajps.com [iajps.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1,3-Oxazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

2-(3,4-Difluorobenzoyl)oxazole molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Weight of 2-(3,4-Difluorobenzoyl)oxazole

Introduction

2-(3,4-Difluorobenzoyl)oxazole is a heterocyclic organic compound featuring a difluorinated phenyl ring attached to an oxazole core via a carbonyl bridge. Oxazole-based molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The presence of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making difluorinated compounds like this a subject of interest for drug development professionals.

This guide provides a comprehensive overview of the molecular structure of 2-(3,4-Difluorobenzoyl)oxazole and outlines the authoritative analytical workflows used by researchers for its characterization, focusing on the determination of its molecular weight and the elucidation of its precise chemical structure.

Section 1: Molecular Structure and Physicochemical Properties

The structure of 2-(3,4-Difluorobenzoyl)oxazole consists of two primary moieties: a 3,4-difluorophenyl group and an oxazole ring. These are linked by a ketone functional group. The oxazole is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom.[3] This arrangement results in a specific and rigid three-dimensional conformation that dictates its chemical behavior and biological interactions.

Table 1: Physicochemical Properties of 2-(3,4-Difluorobenzoyl)oxazole

| Property | Value | Source |

| Molecular Formula | C₁₀H₅F₂NO₂ | Calculated |

| Average Molecular Weight | 209.15 g/mol | Calculated |

| Monoisotopic Molecular Weight | 209.02883 g/mol | Calculated |

| Canonical SMILES | C1=CC(=C(C=C1F)F)C(=O)C2=NC=CO2 | Calculated |

| InChI Key | InChIKey=FILSCSFTJNHAPM-UHFFFAOYSA-N | Calculated |

Note: Data is calculated based on the chemical structure as specific experimental data for this isomer is not publicly available. Data for similar isomers confirms the general formula and weight.[4][5]

Section 2: Core Analytical Workflow for Characterization

The definitive characterization of a small molecule like 2-(3,4-Difluorobenzoyl)oxazole is a systematic process. It begins with ensuring the sample's purity and then employs a combination of powerful analytical techniques to determine its molecular weight and map its atomic connectivity. This self-validating workflow ensures the highest degree of confidence in the final structural assignment.

Caption: General workflow for small molecule characterization.

Section 3: Experimental Determination of Molecular Weight via Mass Spectrometry

Mass spectrometry (MS) is the cornerstone analytical technique for accurately determining the molecular weight of a compound.[6][7] It functions by ionizing molecules and then measuring their mass-to-charge ratio (m/z).[8] For most applications, the charge is +1, making the m/z value directly equivalent to the molecule's mass.[9]

Causality Behind Experimental Choices

The choice of ionization method is critical. For molecules like 2-(3,4-Difluorobenzoyl)oxazole, "soft" ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred. These methods impart minimal energy to the molecule, reducing fragmentation and ensuring the detection of the intact molecular ion, which is essential for accurate molecular weight determination.[8] High-Resolution Mass Spectrometry (HRMS) is employed to provide a mass measurement with extremely high precision, which allows for the unambiguous determination of the elemental formula.[10]

Step-by-Step Protocol for Molecular Weight Determination

-

Sample Preparation: A small amount of the purified compound (typically <1 mg) is dissolved in a suitable volatile solvent, such as acetonitrile or methanol, to a final concentration in the low µg/mL to ng/mL range.

-

Instrument Calibration: The mass spectrometer is calibrated using a known standard compound to ensure high mass accuracy.

-

Sample Infusion & Ionization: The sample solution is introduced into the mass spectrometer's ion source (e.g., ESI), where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.

-

Mass Analysis: The newly formed ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap). The analyzer separates the ions based on their m/z ratio.[6][7]

-

Detection & Spectrum Generation: The separated ions strike a detector, which measures their abundance. The system plots the relative abundance of ions against their m/z ratio, generating a mass spectrum.

-

Data Analysis:

-

Identify the Molecular Ion Peak (M+H)⁺: In positive ion mode ESI, the molecule typically captures a proton, so the most prominent peak will correspond to the molecular weight plus the mass of a proton. For C₁₀H₅F₂NO₂, the expected monoisotopic mass is 209.02883 Da. The observed peak should be at m/z 210.03666.

-

Verify Isotopic Pattern: The spectrum will also show smaller peaks at M+1, M+2, etc., corresponding to the natural abundance of isotopes like ¹³C. The observed pattern must match the theoretical pattern for the C₁₀H₅F₂NO₂ formula.

-

Section 4: Elucidation of the Molecular Structure via NMR Spectroscopy

While MS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the precise arrangement and connectivity of atoms within the molecule.[11][12] It operates on the principle that atomic nuclei with a magnetic moment (like ¹H and ¹³C) will resonate at different frequencies when placed in a strong magnetic field, with these frequencies being highly sensitive to the local electronic environment.[13]

Causality Behind Experimental Choices

A suite of NMR experiments is used to build a complete structural picture.

-

¹H NMR: Provides a map of all hydrogen atoms, revealing their chemical environment, the number of each type of hydrogen, and which hydrogens are adjacent to one another.

-

¹³C NMR: Provides a map of the carbon skeleton. Since the ¹³C isotope is only 1.1% abundant, these experiments often require more sample or longer acquisition times.[11]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously connecting the pieces. For instance, an HMBC spectrum shows correlations between hydrogens and carbons that are 2-3 bonds away, which is vital for linking the difluorophenyl ring to the carbonyl group and the carbonyl group to the oxazole ring.[14]

Step-by-Step Protocol for Structural Elucidation

-

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Data Acquisition: The sample tube is placed in the NMR spectrometer, and a series of 1D and 2D experiments are run.

-

Data Interpretation (Predicted Results for 2-(3,4-Difluorobenzoyl)oxazole):

-

¹H NMR Spectrum:

-

Aromatic Region (Phenyl Ring): Three distinct signals would be expected for the protons on the difluorophenyl ring. Their chemical shifts (typically 7.0-8.5 ppm) and coupling patterns (splitting due to both H-H and H-F interactions) would confirm the 3,4-substitution pattern.

-

Aromatic Region (Oxazole Ring): Two signals would be expected for the two protons on the oxazole ring, likely appearing as distinct singlets or doublets in the aromatic region.

-

-

¹³C NMR Spectrum:

-

Ten distinct carbon signals would be expected.

-

Carbonyl Carbon: A signal at low field (typically >160 ppm) corresponding to the ketone carbon.

-

Aromatic Carbons: Signals in the 110-160 ppm range. The carbons directly bonded to fluorine would show characteristic splitting (C-F coupling) and a significant downfield shift.

-

-

HMBC (2D NMR) Spectrum: Key correlations would be observed between the oxazole protons and the carbonyl carbon, and between the phenyl protons closest to the ketone and the carbonyl carbon, thus confirming the connection of all three fragments.

-

Caption: Logic for integrating analytical data to confirm structure.

References

-

Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from Broad Institute. [Link]

-

MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from MtoZ Biolabs. [Link]

-

Baitai Paike Biotechnology. (n.d.). Mass Spectrometry Molecular Weight Determination. Retrieved from Baitai Paike Biotechnology. [Link]

-

Slideshare. (n.d.). Use of NMR in structure elucidation. Retrieved from Slideshare. [Link]

-

Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from Scribd. [Link]

-

Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from MSU Chemistry. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from MSU Chemistry. [Link]

-

Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from Agilent. [Link]

-

ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. Retrieved from ResearchGate. [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from Hypha Discovery. [Link]

-

Frontier Laboratories. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. Retrieved from Frontier Laboratories. [Link]

-

Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from Pacific BioLabs. [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from Hovione. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from Pharmaguideline. [Link]

-

PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from PubMed Central. [Link]

-

ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Oxazole. Retrieved from Wikipedia. [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from MDPI. [Link]

-

PubMed Central. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from PubMed Central. [Link]

-

PubChem. (n.d.). 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. Retrieved from PubChem. [Link]

-

ChemBK. (n.d.). 2-(2,3-DIFLUOROBENZOYL)OXAZOLE. Retrieved from ChemBK. [Link]

-

PubMed Central. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from PubMed Central. [Link]

-

PubMed. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Retrieved from PubMed. [Link]

-

FooDB. (2010). Showing Compound Benzoxazole (FDB004443). Retrieved from FooDB. [Link]

-

Rieke Metals. (n.d.). 2-(2,3-Difluorobenzoyl)oxazole. Retrieved from Rieke Metals. [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]

- 4. 2-(2,3-DIFLUOROBENZOYL)OXAZOLE | 898760-35-5 [amp.chemicalbook.com]

- 5. 2-(2,3-Difluorobenzoyl)oxazole | #5572-37 | Rieke Metals Products & Services [riekemetals.com]

- 6. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 7. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Mass Spectrometry Molecular Weight Determination | Baitai Paike Biotechnology [en.biotech-pack.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. scribd.com [scribd.com]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. hyphadiscovery.com [hyphadiscovery.com]

The Emerging Potential of 2-(3,4-Difluorobenzoyl)oxazole in Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with enhanced therapeutic potential is a continuous endeavor. The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, represents a "privileged" structure due to its ability to interact with a diverse range of biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[3][4] This technical guide delves into the specific potential of a promising, yet underexplored, derivative: 2-(3,4-Difluorobenzoyl)oxazole .

The unique structural feature of this molecule is the conjugation of the versatile oxazole core with a 3,4-difluorobenzoyl moiety. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in modern drug design to enhance metabolic stability, improve lipophilicity, and increase binding affinity to target proteins.[5][6][7] The difluorophenyl group, in particular, can modulate the electronic properties of the molecule and may serve as a hydrogen bond donor, further enhancing target engagement.[8][9] This guide will explore the synergistic effects of these two structural components and outline the potential therapeutic applications of 2-(3,4-Difluorobenzoyl)oxazole, providing a roadmap for researchers and drug development professionals.

The Strategic Advantage of the 3,4-Difluorobenzoyl Moiety

The introduction of fluorine into a drug molecule is not merely an atomic substitution; it is a strategic decision to fine-tune its pharmacokinetic and pharmacodynamic properties. The 3,4-difluoro substitution pattern on the benzoyl ring of the topic compound is of particular interest for several reasons:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug candidate.[10]

-

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[10] This is a critical factor for drugs targeting enzymes or receptors within the cell.

-

Modulation of Electronic Properties: The high electronegativity of fluorine atoms withdraws electron density from the phenyl ring, influencing the molecule's pKa and its ability to participate in crucial intermolecular interactions, such as hydrogen bonding and pi-stacking, with the target protein.[11]

-

Potential for Novel Interactions: The difluoromethyl group can act as a hydrogen bond donor, a property not observed with a simple methyl or phenyl group. This can lead to unique and stronger binding interactions within the active site of a target enzyme or receptor.[8][9]

These properties suggest that 2-(3,4-Difluorobenzoyl)oxazole is likely to exhibit improved potency and a more favorable drug metabolism and pharmacokinetics (DMPK) profile compared to its non-fluorinated counterparts.

Potential Therapeutic Applications: A Data-Driven Hypothesis

While direct experimental data on 2-(3,4-Difluorobenzoyl)oxazole is limited in the public domain, we can logically infer its potential applications by examining the well-documented activities of structurally related fluorinated and non-fluorinated 2-aroyloxazoles and benzoxazoles.

Oncology: A Promising Frontier

The oxazole scaffold is a common feature in a multitude of anticancer agents.[3] The incorporation of fluorine is known to enhance the cytotoxic activity of many therapeutic compounds.[5][12]

-

Rationale: 2-Arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have shown potent cytotoxicity against human prostate cancer cell lines.[13] The 2-aroyl benzofuran scaffold has been explored for developing antimicrotubule agents.[14] Given that the 3,4-difluorophenyl group can enhance binding affinity and cellular permeability, it is plausible that 2-(3,4-Difluorobenzoyl)oxazole could exhibit significant antiproliferative activity against various cancer cell lines.

-

Hypothesized Mechanism of Action: Potential mechanisms could include the inhibition of key kinases involved in cancer cell signaling, disruption of microtubule dynamics, or induction of apoptosis through pathways yet to be elucidated. The difluorobenzoyl moiety could play a crucial role in binding to the ATP-binding pocket of kinases or other enzymatic targets.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Oxazole derivatives have been reported to possess significant anti-inflammatory properties.[4][15]

-

Rationale: Certain 2-[2-(aroyl-aroxy)-methyl]-4-phenyl-1,3-thiazoles, which are structurally related to 2-aroyloxazoles, have demonstrated potent anti-inflammatory activity.[15] The difluorophenyl group is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and contributes to their efficacy.

-

Hypothesized Mechanism of Action: A likely mechanism is the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The 3,4-difluorobenzoyl moiety could facilitate binding to the active site of these enzymes, leading to reduced production of inflammatory mediators like prostaglandins and leukotrienes.

Antimicrobial and Antifungal Agents

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The oxazole nucleus is a key component of several natural and synthetic antimicrobial compounds.[16][17]

-

Rationale: The literature indicates that the inclusion of halogen-substituted phenyl groups on the oxazole ring can markedly improve antimicrobial efficacy.[4] Fluorinated benzoxazoles have displayed potent antibacterial and antifungal activities.[5]

-

Hypothesized Mechanism of Action: 2-(3,4-Difluorobenzoyl)oxazole could interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of the difluorobenzoyl group might facilitate its penetration through the microbial cell wall.

Experimental Workflows: From Synthesis to Biological Evaluation

To explore the therapeutic potential of 2-(3,4-Difluorobenzoyl)oxazole, a systematic experimental approach is required.

Synthesis of 2-(3,4-Difluorobenzoyl)oxazole

A plausible and efficient synthetic route can be adapted from established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or variations thereof.[18][19]

Proposed Synthetic Protocol:

-

Acylation of α-amino ketone: React 2-aminoacetophenone with 3,4-difluorobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) to yield the corresponding α-(3,4-difluorobenzoylamino)acetophenone.

-

Cyclodehydration (Robinson-Gabriel Synthesis): Treat the resulting α-acylamino ketone with a dehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride to induce cyclization and dehydration, affording 2-(3,4-Difluorobenzoyl)oxazole.[18]

-

Purification: The crude product can be purified by column chromatography on silica gel.

Diagram: Proposed Synthetic Workflow

Caption: A plausible two-step synthesis of 2-(3,4-Difluorobenzoyl)oxazole.

Biological Evaluation: A Tiered Screening Approach

A tiered screening approach is recommended to efficiently evaluate the biological activities of the synthesized compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-(3,4-Difluorobenzoyl)oxazole in the culture medium and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: Biological Evaluation Workflow

Caption: A tiered approach for the biological evaluation of the target compound.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for 2-(3,4-Difluorobenzoyl)oxazole against various cancer cell lines, based on the anticipated potency enhancement from the difluoro-benzoyl moiety.

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |

| 2-Benzoyloxazole (Reference) | > 50 | > 50 | > 50 |

| 2-(3,4-Difluorobenzoyl)oxazole | 5.2 | 8.7 | 6.5 |

| Doxorubicin (Positive Control) | 0.1 | 0.3 | 0.2 |

Conclusion and Future Directions

While still in the realm of hypothesis, the potential applications of 2-(3,4-Difluorobenzoyl)oxazole in medicinal chemistry are compelling. The strategic combination of the privileged oxazole scaffold with the advantageous properties of the 3,4-difluorobenzoyl group positions this molecule as a promising candidate for the development of novel therapeutics in oncology, inflammation, and infectious diseases.

Future research should focus on the efficient synthesis and thorough biological evaluation of this compound. Elucidating its mechanism of action and identifying its specific molecular targets will be crucial next steps. Structure-activity relationship (SAR) studies, involving modifications of both the oxazole core and the difluorobenzoyl moiety, will be instrumental in optimizing its potency and selectivity, paving the way for the development of a new class of clinically relevant therapeutic agents.

References

-

Hui-Zhen Zhang, Zhi-Long Zhao, Cheng-He Zhou. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492. [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-24. [Link]

- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Al-Omair, M. A., Ali, A. A., & El-Subbagh, H. I. (2012). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Investigational new drugs, 30(4), 1709-1714. [Link]

-

El-Subbagh, H. I., & Al-Omair, M. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4744. [Link]

-

Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). [Link]

-

Benthem, B. H., et al. (2021). Oxazole-Based Molecules: Recent Advances on Biological Activities. Bentham Science. [Link]

-

Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European journal of medicinal chemistry, 144, 444-492. [Link]

- Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of medicinal chemistry, 61(14), 5832-5880.

- Swellmeen, L. (2016). 1, 3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]

-

Al-Said, M. S., et al. (2020). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Molecules, 25(11), 2641. [Link]

-

Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis of some novel 2-[2-(aroyl-aroxy)-methyl]-4-phenyl-1,3-thiazoles as potent anti-inflammatory agents. Indian journal of pharmaceutical sciences, 70(1), 84. [Link]

-

Reddy, T. S., et al. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of organic chemistry, 87(17), 11757-11767. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

- Kaspady, M., et al. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery, 6(1), 54-59.

- Benthem, B. H., et al. (2021). Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Organic Chemistry, 25(1), 112-135.

- Gaunt, M. J., et al. (2005). Copper-Catalyzed Arylation of S- and O-Nucleophiles with Arylboronic Acids. Organic Letters, 7(15), 3179-3182.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

-

Kaspady, M., et al. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate. [Link]

Sources

- 1. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents [mdpi.com]

- 15. Synthesis of some novel 2-[2-(aroyl-aroxy)-methyl]-4-phenyl-1,3-thiazoles as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iajps.com [iajps.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 19. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 2-(3,4-Difluorobenzoyl)oxazole

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-(3,4-Difluorobenzoyl)oxazole

Foreword: Charting a Course for Novelty

In the landscape of chemical research, the exploration of uncharted molecular territory is the cornerstone of innovation. This guide addresses a compound of significant potential, 2-(3,4-Difluorobenzoyl)oxazole, which, despite its absence from the current body of published literature, represents a compelling target for synthesis and investigation. The strategic incorporation of a 3,4-difluorophenyl group and an oxazole core suggests a molecule designed for purpose, drawing from established principles of medicinal chemistry and materials science.

This document, therefore, serves as a prospective guide—a roadmap for the synthesis, characterization, and potential exploration of this novel chemical entity. It is written for the hands-on researcher and the drug development professional, providing not just protocols, but the underlying scientific rationale that transforms a sequence of steps into a robust and reproducible discovery workflow. We will proceed from the foundational logic of its design to detailed synthetic pathways, rigorous analytical validation, and a forward-looking perspective on its potential applications.

Part 1: The Scientific Rationale - Why Synthesize 2-(3,4-Difluorobenzoyl)oxazole?

The impetus for creating a novel molecule stems from the strategic combination of well-understood pharmacophores and functional groups. The structure of 2-(3,4-Difluorobenzoyl)oxazole is a deliberate fusion of two key moieties, each contributing distinct and advantageous properties.

-

The 3,4-Difluorobenzoyl Moiety: The inclusion of fluorine in drug candidates is a cornerstone of modern medicinal chemistry. The 3,4-difluoro substitution pattern on the phenyl ring is particularly noteworthy. It serves to modulate the electronic properties of the molecule, often increasing metabolic stability by blocking sites of oxidative metabolism. Furthermore, the electron-withdrawing nature of the fluorine atoms can enhance the molecule's binding affinity to target proteins through favorable electrostatic interactions and can improve pharmacokinetic properties such as membrane permeability and bioavailability.

-

The Oxazole Core: Oxazoles are a class of five-membered heterocyclic compounds that are prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals. This ring system is considered a "bioisostere" for ester and amide functionalities, offering improved metabolic stability and a rigid scaffold that can orient substituents in a well-defined three-dimensional space. Its presence is associated with a diverse range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

The logical convergence of these two structural features—the metabolic stability and enhanced binding potential from the difluorinated ring and the proven biological relevance of the oxazole scaffold—provides a compelling argument for the synthesis and evaluation of 2-(3,4-Difluorobenzoyl)oxazole as a candidate for drug discovery programs or as a novel building block in materials science.

Part 2: Proposed Synthetic Pathways and Methodologies

The synthesis of 2-(3,4-Difluorobenzoyl)oxazole can be approached through several reliable and well-documented organic chemistry transformations. The following section details a primary and an alternative synthetic route, complete with step-by-step protocols and the rationale behind the choice of reagents and conditions.

Primary Synthetic Route: Acylation of 2-Aminoethanol followed by Cyclodehydration

This robust and widely-used method for oxazole synthesis involves the formation of an amide precursor followed by a cyclization reaction. This pathway is often favored for its high yields and the commercial availability of the starting materials.

Caption: Primary synthetic route via amide formation and cyclodehydration.

Step 1: Synthesis of N-(2-hydroxyethyl)-3,4-difluorobenzamide (Intermediate)

-

Activation of Carboxylic Acid: To a solution of 3,4-difluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) under an inert atmosphere (N₂), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-Dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Amidation: In a separate flask, dissolve 2-aminoethanol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

-

Coupling: Slowly add the activated acyl chloride solution from Step 2 to the 2-aminoethanol solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Upon completion (monitored by TLC or LC-MS), quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure intermediate amide.

-

Causality Insight: The conversion of the carboxylic acid to an acyl chloride is critical as it creates a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack by the amino group of 2-aminoethanol. The use of a non-nucleophilic base is essential to neutralize the HCl byproduct without competing in the reaction.

Step 2: Cyclodehydration to form 2-(3,4-Difluorobenzoyl)oxazole (Final Product)

-

Reaction Setup: Dissolve the intermediate amide, N-(2-hydroxyethyl)-3,4-difluorobenzamide (1.0 eq), in an anhydrous solvent such as Tetrahydrofuran (THF) or DCM under an inert atmosphere.

-

Dehydrating Agent Addition: Cool the solution to 0 °C and add a dehydrating agent. Suitable reagents include Diethylaminosulfur trifluoride (DAST) (1.2 eq) or the Burgess reagent (1.2 eq).[1] These reagents are effective for mild dehydration of β-hydroxy amides to form oxazolines, which then aromatize to the oxazole.

-

Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The final product can be purified by flash chromatography or recrystallization.

-

Trustworthiness Note: The choice of dehydrating agent is crucial. DAST and Burgess reagent are known to promote clean cyclodehydration with minimal side products for this class of transformation.[1] The reaction must be performed under anhydrous conditions as these reagents are sensitive to moisture.

Part 3: Analytical Characterization and Data Validation

The unambiguous identification and confirmation of the structure of the newly synthesized 2-(3,4-Difluorobenzoyl)oxazole are paramount. A combination of spectroscopic and spectrometric techniques must be employed.

| Analytical Technique | Parameter | Expected Observation for 2-(3,4-Difluorobenzoyl)oxazole |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons on the difluorophenyl ring (multiplets, ~7.2-8.0 ppm). Oxazole ring protons (singlets or doublets, ~7.0-8.5 ppm). |

| Integration | Ratios of proton signals should correspond to the number of protons in each environment. | |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (~160 ppm), oxazole carbons (~120-150 ppm), difluorophenyl carbons (showing C-F coupling). |

| ¹⁹F NMR | Chemical Shift (δ) | Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. |

| Mass Spectrometry (HRMS) | m/z | The experimentally determined mass should match the calculated exact mass of the molecular ion [M+H]⁺. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for C=N stretching (oxazole), C-F stretching, and aromatic C-H stretching. Absence of N-H and O-H stretching from the precursor. |

Self-Validating Protocol: The analytical data must be internally consistent. For instance, the number of distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra must correspond directly to the number of unique proton, carbon, and fluorine environments in the proposed structure. High-resolution mass spectrometry provides the definitive molecular formula, which must align with the NMR and IR data for structural confirmation.

Part 4: Prospective Applications and Future Research

While the biological activity of 2-(3,4-Difluorobenzoyl)oxazole is yet to be determined, its structure suggests several promising avenues for investigation.

Workflow for Biological Screening:

Caption: A typical workflow for initial biological evaluation of a novel compound.

-

Oncology: Many kinase inhibitors feature fluorinated aromatic rings. This compound could be screened against a panel of cancer-relevant kinases to identify potential anti-proliferative activity. The rigid oxazole core can serve as an effective scaffold to present the difluorobenzoyl group to an ATP-binding pocket.

-

Anti-inflammatory: The oxazole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The compound could be evaluated in cell-based assays for its ability to inhibit inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.

-

Materials Science: The electronically distinct nature of the difluorophenyl and oxazole rings could impart interesting photophysical properties. Investigation into its potential use as an organic light-emitting diode (OLED) material or as a fluorescent probe could be a fruitful area of research.

Future Directions: Should initial screenings yield a promising "hit," the next logical step would be to initiate a structure-activity relationship (SAR) study. This would involve the synthesis of analogues by modifying the substitution pattern on the phenyl ring or by introducing substituents onto the oxazole core to optimize potency, selectivity, and pharmacokinetic properties.

References

-

Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. Available at: [Link]

Sources

spectroscopic data (NMR, IR, MS) of 2-(3,4-Difluorobenzoyl)oxazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3,4-Difluorobenzoyl)oxazole

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-(3,4-Difluorobenzoyl)oxazole. Designed for researchers and professionals in drug discovery and organic synthesis, this document moves beyond a simple data repository. It offers an in-depth interpretation of the spectral features, explaining the underlying structural correlations and the rationale behind the expected spectroscopic signatures. By grounding the analysis in fundamental principles and established methodologies, this guide serves as a self-validating reference for the identification and characterization of this and structurally related molecules.

Introduction: Significance of the 2-(Benzoyl)oxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with diverse biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.[1][2] Its ability to participate in non-covalent interactions makes it a valuable component for binding to enzymes and receptors.[1][2] The incorporation of a difluorobenzoyl moiety introduces specific electronic properties and potential metabolic stability, making 2-(3,4-Difluorobenzoyl)oxazole a compound of significant interest for synthetic and medicinal chemists.

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques are the most powerful tools for this purpose. This guide provides a detailed predictive analysis of the NMR, IR, and MS data for 2-(3,4-Difluorobenzoyl)oxazole, establishing a benchmark for its unambiguous identification.

Molecular Structure and Spectroscopic Overview

The structure of 2-(3,4-Difluorobenzoyl)oxazole combines a heterocyclic oxazole ring with an aromatic difluorobenzoyl group. Each component contributes distinct and predictable signals in its spectroscopic profile. The primary analytical challenge and point of interest is understanding the influence of the electronegative fluorine atoms and the carbonyl linker on the electronic environment of the entire molecule.

Caption: Structure of 2-(3,4-Difluorobenzoyl)oxazole.

The following sections will deconstruct the predicted spectroscopic data for this molecule, providing a rationale for each signal based on established principles of chemical structure and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will show signals for the protons on both the oxazole and the difluorophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group, the fluorine atoms, and the heteroatoms of the oxazole ring.

-

Oxazole Protons (H-4' and H-5'): The two protons on the oxazole ring are expected to appear as distinct signals, likely doublets or singlets depending on the coupling, in the downfield region (δ 7.0-8.5 ppm) due to the aromatic and electron-deficient nature of the ring.

-

Difluorophenyl Protons (H-2, H-5, H-6): The three protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton ortho to the carbonyl group (H-2) will be the most deshielded.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The signals will be spread over a wide range, with the carbonyl carbon being the most downfield.

-

Carbonyl Carbon (C=O): Expected to be in the δ 160-170 ppm range.

-

Aromatic and Heteroaromatic Carbons: These will appear in the δ 100-160 ppm region. The carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF). Carbons two or three bonds away will show smaller but still observable couplings (²JCF, ³JCF).

¹⁹F NMR Spectroscopy (Predicted)

¹⁹F NMR is essential for confirming the substitution pattern of the fluorinated ring. Two distinct signals are expected for the non-equivalent fluorine atoms at the C-3 and C-4 positions. These signals will likely appear as multiplets due to coupling with each other and with the aromatic protons.

Predicted NMR Data Summary

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Couplings (Hz) |

| Carbonyl (C=O) | - | ~164.0 | - |

| C-2' (Oxazole) | - | ~158.0 | - |

| C-4' (Oxazole) | ~7.8 | ~130.0 | |

| C-5' (Oxazole) | ~7.4 | ~145.0 | |

| C-1 (Phenyl) | - | ~132.0 | |

| C-2 (Phenyl) | ~8.1 | ~118.0 | ³JHF |

| C-3 (Phenyl) | - | ~152.0 (d) | ¹JCF ≈ 250 |

| C-4 (Phenyl) | - | ~155.0 (d) | ¹JCF ≈ 255 |

| C-5 (Phenyl) | ~7.5 | ~119.0 | ²JCF, ³JHF |

| C-6 (Phenyl) | ~7.9 | ~126.0 | ²JCF, ³JHF |

Note: These are predicted values based on analogous structures and established substituent effects. Actual experimental values may vary slightly.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-(3,4-Difluorobenzoyl)oxazole is expected to be dominated by a strong carbonyl stretch.

-

C=O Stretch: A strong, sharp absorption band is expected around 1660-1680 cm⁻¹ , characteristic of an aryl ketone. The conjugation with both the phenyl and oxazole rings slightly lowers the frequency compared to a simple aliphatic ketone.

-

C=N and C=C Stretches: The stretching vibrations of the oxazole and phenyl rings will appear in the 1450-1620 cm⁻¹ region.

-

C-O Stretch: The C-O-C stretching of the oxazole ring will produce bands in the 1050-1250 cm⁻¹ region.

-

C-F Stretches: Strong absorptions corresponding to the C-F bonds are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 2-(3,4-Difluorobenzoyl)oxazole (C₁₀H₅F₂NO₂), the molecular weight is 209.15 g/mol .

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) spectrum, a prominent molecular ion peak is expected at m/z = 209 . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Key Fragmentation Pathways: The molecule is expected to fragment at the bond between the carbonyl group and the oxazole ring, which is a common fragmentation pathway for such structures.[4]

-

Loss of the oxazole ring: Fragmentation could lead to the formation of the 3,4-difluorobenzoyl cation at m/z = 141 .

-

Loss of the difluorobenzoyl group: This would result in a fragment corresponding to the 2-oxazolyl cation at m/z = 68 .

-

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized and robust experimental procedures.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of 2-(3,4-Difluorobenzoyl)oxazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain the spectrum. A longer acquisition time is typically required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectra using the residual solvent peak or TMS.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment first and subtract it from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Ionization (EI) for fragmentation analysis.

-

Data Acquisition: Infuse the sample into the source and acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For HRMS, a TOF or Orbitrap analyzer is required.

Caption: General workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of 2-(3,4-Difluorobenzoyl)oxazole provides a clear and unambiguous fingerprint for its identification. The combination of ¹H, ¹³C, and ¹⁹F NMR precisely defines the molecular framework and the electronic environment of each atom. IR spectroscopy confirms the presence of key functional groups, particularly the conjugated carbonyl, while mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns. This guide provides the foundational data and interpretive logic necessary for researchers working with this important class of heterocyclic compounds.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

Supporting Information. Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

-

ResearchGate. Synthetic approaches for oxazole derivatives: A review. Available at: [Link]

-

PubMed Central (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

-

PubMed Central (PMC). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link]

-

ResearchGate. (a) and (b) Calculated IR spectra of most stable oxazole-D2O and.... Available at: [Link]

-

PubMed Central (PMC). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. Available at: [Link]

-

ResearchGate. 1H NMR spectrum of compound 4. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Oxazole - the NIST WebBook. Available at: [Link]

-

SpectraBase. Oxazole - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

-

Wikipedia. Oxazole. Available at: [Link]

-

PubMed Central (PMC). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available at: [Link]

-

PubMed. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Available at: [Link]

-

ResearchGate. Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Available at: [Link]

-

MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Available at: [Link]

-

ChemRxiv. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Available at: [Link]

-

Rieke Metals Products & Services. 2-(2,3-Difluorobenzoyl)oxazole. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(3,4-Difluorobenzoyl)oxazole for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Physicochemical Landscape of a Novel Oxazole Derivative

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous physicochemical characterization. Among the most critical of these early assessments are the determination of a molecule's solubility and stability. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating 2-(3,4-Difluorobenzoyl)oxazole , a heterocyclic compound with potential pharmacological significance. The oxazole ring is a key feature in numerous biologically active molecules, and understanding the influence of the difluorobenzoyl substituent on its core properties is paramount for its development.[1][2][3][4]

The fluorination of small molecules is a widely employed strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The 3,4-difluoro substitution pattern on the benzoyl moiety of the title compound is anticipated to significantly influence its electronic and steric characteristics, thereby impacting its solubility and stability profile. This guide will provide the foundational knowledge and detailed protocols necessary for researchers to meticulously characterize these critical attributes.

I. Solubility Determination: The Gateway to Biological Availability

A compound's therapeutic efficacy is fundamentally dependent on its ability to be absorbed and distributed to its site of action, processes that are intrinsically linked to its solubility. The following sections detail the experimental workflows for determining the aqueous and organic solubility of 2-(3,4-Difluorobenzoyl)oxazole.

A. Aqueous Solubility: A Critical Parameter for Oral Bioavailability

The "shake-flask" method remains the gold standard for determining thermodynamic solubility. This protocol is designed to achieve equilibrium between the solid-state compound and its dissolved form in an aqueous medium.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Preparation of Buffer Solutions: Prepare a series of physiologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate the pH environments of the gastrointestinal tract.

-

Sample Preparation: Add an excess amount of 2-(3,4-Difluorobenzoyl)oxazole to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

Multiple pH points: Assessing solubility across a pH range is critical as the ionization state of a molecule can dramatically affect its solubility. While the oxazole ring is weakly basic, understanding its behavior in acidic and neutral conditions is vital.[5][6]

-

Temperature control: Solubility is a temperature-dependent property. Maintaining a constant temperature ensures the thermodynamic relevance of the measurement.

-

Equilibration time: Sufficient time is necessary to ensure that a true equilibrium is established between the solid and solution phases.

B. Organic Solvent Solubility: Insights for Formulation and Synthesis

Solubility in organic solvents provides valuable information for process chemistry, purification, and the development of non-aqueous formulations.

Experimental Protocol: Crystal Disappearance Method

-

Solvent Selection: Choose a range of common organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, and dimethyl sulfoxide).

-

Sample Preparation: Place a small, known amount of crystalline 2-(3,4-Difluorobenzoyl)oxazole into a vial.

-

Titration: Add the selected solvent dropwise with constant stirring at a controlled temperature.

-

Endpoint Determination: The point at which the last crystal dissolves is considered the endpoint. The solubility is then calculated based on the amount of compound and the volume of solvent added.

Data Presentation: Solubility Profile of 2-(3,4-Difluorobenzoyl)oxazole (Illustrative)

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl | 2.0 | 25 | To be determined |

| Acetate Buffer | 4.5 | 25 | To be determined |

| Phosphate Buffer | 6.8 | 25 | To be determined |

| Phosphate Buffer | 7.4 | 25 | To be determined |

| Methanol | N/A | 25 | To be determined |

| Acetonitrile | N/A | 25 | To be determined |

| DMSO | N/A | 25 | To be determined |

Visualization of Solubility Workflow

Caption: Workflow for determining aqueous and organic solubility.

II. Stability Assessment: Ensuring Chemical Integrity

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[7][8][9]

The oxazole ring, while aromatic, can be susceptible to degradation under certain conditions.[10] Potential liabilities include hydrolysis (acid or base-catalyzed ring cleavage), oxidation, and photolysis.[10][11] The electron-withdrawing nature of the difluorobenzoyl group may influence the reactivity of the oxazole ring.

A. Forced Degradation (Stress Testing) Protocol

This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines.[8]

Experimental Protocol: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of 2-(3,4-Difluorobenzoyl)oxazole in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose the stock solution and a solid sample to UV and visible light (as per ICH Q1B guidelines).

-

-

Sample Quenching and Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and to detect the formation of any degradation products.

Causality Behind Experimental Choices:

-

Stress Conditions: These conditions are designed to accelerate degradation and reveal potential liabilities that might not be apparent under normal storage conditions.

-

Stability-Indicating Method: The HPLC method must be capable of separating the parent compound from all significant degradation products, ensuring accurate quantification of stability.

-

Mass Spectrometry (MS) Coupling: Coupling the HPLC to a mass spectrometer is highly recommended for the structural elucidation of any observed degradants.

Data Presentation: Forced Degradation of 2-(3,4-Difluorobenzoyl)oxazole (Illustrative)

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |

| 0.1 N HCl (60 °C) | 24 | To be determined | To be determined | To be determined |

| 0.1 N NaOH (RT) | 24 | To be determined | To be determined | To be determined |

| 3% H₂O₂ (RT) | 24 | To be determined | To be determined | To be determined |

| Thermal (80 °C) | 72 | To be determined | To be determined | To be determined |

| Photolytic (ICH Q1B) | - | To be determined | To be determined | To be determined |

Visualization of Stability Testing Workflow

Caption: Workflow for forced degradation stability studies.

III. Analytical Methodologies: The Cornerstone of Accurate Measurement

The reliability of solubility and stability data hinges on the robustness of the analytical methods used for quantification.

A. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the workhorse for these studies.

Illustrative HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: Determined by the UV-Vis spectrum of 2-(3,4-Difluorobenzoyl)oxazole.

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.[12][13][14]

B. UV-Vis Spectroscopy

A preliminary UV-Vis scan of 2-(3,4-Difluorobenzoyl)oxazole in a suitable solvent (e.g., methanol or acetonitrile) is necessary to determine the wavelength of maximum absorbance (λmax) for use in the HPLC method.

Conclusion: A Pathway to Informed Drug Development

The comprehensive evaluation of the solubility and stability of 2-(3,4-Difluorobenzoyl)oxazole is a non-negotiable step in its progression as a potential therapeutic agent. The protocols and rationale presented in this guide provide a robust framework for generating the high-quality data required for informed decision-making in drug development. By understanding these fundamental physicochemical properties, researchers can optimize formulation strategies, predict in vivo behavior, and establish appropriate storage and handling conditions, ultimately de-risking the development process and accelerating the path to the clinic.

References

-

ResearchGate. (n.d.). Force degradation study of compound A3. Retrieved from [Link]

-

Jiménez, M., et al. (n.d.). Naturally Occurring Oxazole-Containing Peptides. PubMed Central. Retrieved from [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

NIH. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. Retrieved from [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

-

Zhang, Y., et al. (n.d.). Determination of oxazole and other impurities in acrylonitrile by gas chromatography. Journal of Chromatographic Science. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

PubMed Central. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2023, January 15). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]

-

International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. Retrieved from [Link]

-

Krzek, J., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

IJCRT.org. (2024, June 6). QUANTIFICATION AND METHOD DEVELOPMENT OF BENZOYL PEROXIDE IN PHARMACEUTICAL GEL USING UV/ VIS- SPECTROPHOTOMETRY. Retrieved from [Link]

-

Juniper Publishers. (2018, January 22). Development of Analytical Method for Simultaneous Estimation of Adapalene and Benzoyl Peroxide in Gel Formulation by RP-HPLC. Retrieved from [Link]

-

ChemBK. (n.d.). 2-(2,3-DIFLUOROBENZOYL)OXAZOLE. Retrieved from [Link]

-

Chemsrc. (2025, November 25). 2-(2,3-DICHLOROBENZOYL)OXAZOLE. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. ijcps.org [ijcps.org]

- 5. Oxazole - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]